1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Overview
Description
1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a complex organic compound that features a phenyl group, a pyridinyl group, and a triazole ring
Mechanism of Action
Target of Action
It has been subjected to in vitro antiproliferative screening against national cancer institute (nci)-60 human cancer cell lines of nine different cancer types .
Mode of Action
It is known that the compound has been synthesized and tested for its in vitro antiproliferative activities .
Biochemical Pathways
The compound has shown broad-spectrum antiproliferative activity .
Result of Action
It has been reported that the compound has shown broad-spectrum antiproliferative activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Halogenated or nitrated pyridinyl derivatives.
Scientific Research Applications
1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea: Similar structure but with a different substitution pattern.
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Contains a thiadiazole ring instead of a triazole ring.
Uniqueness
1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is unique due to its combination of a triazole ring and a pyridinyl group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-phenyl-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(18-12-5-2-1-3-6-12)17-9-13-11-21(20-19-13)14-7-4-8-16-10-14/h1-8,10-11H,9H2,(H2,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUAKVUPGGSAEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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